1,3-Bis(4-butoxyphenyl)thiourea
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Overview
Description
1,3-Bis(4-butoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The compound’s structure consists of a thiourea core with two 4-butoxyphenyl groups attached to the nitrogen atoms, making it a symmetrical disubstituted thiourea.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. The general synthetic route involves the following steps:
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Reaction with Thiophosgene
- 4-Butoxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
- The product is then purified by recrystallization.
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Reaction with Isothiocyanates
- 4-Butoxyaniline is reacted with an appropriate isothiocyanate.
- The reaction is usually performed in an organic solvent such as ethanol or acetonitrile.
- The product is isolated and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and solar energy for heating, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-butoxyphenyl)thiourea undergoes various chemical reactions, including:
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Oxidation
- The compound can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction
- Reduction of the compound can lead to the formation of thiols or amines.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions.
- Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1,3-Bis(4-butoxyphenyl)thiourea has a wide range of scientific research applications, including:
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Chemistry
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
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Biology
- Exhibits antibacterial, antioxidant, and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
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Medicine
- Potential therapeutic agent for various diseases due to its biological activities.
- Investigated for its anti-inflammatory and anti-Alzheimer properties.
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Industry
- Used in the production of dyes, elastomers, and plastics.
- Employed as a stabilizer in photographic films and textiles .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-butoxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
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Enzyme Inhibition
- Inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase.
- Binds to the active site of the enzyme, preventing substrate binding and catalysis.
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Antioxidant Activity
- Scavenges free radicals and reactive oxygen species.
- Protects cells from oxidative stress and damage.
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Antibacterial Activity
- Disrupts bacterial cell membranes and inhibits protein synthesis.
- Interferes with bacterial DNA replication and repair .
Comparison with Similar Compounds
1,3-Bis(4-butoxyphenyl)thiourea can be compared with other similar compounds, such as:
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1,3-Bis(3,4-dichlorophenyl)thiourea
- Similar structure but with dichlorophenyl groups instead of butoxyphenyl groups.
- Exhibits different biological activities and chemical reactivity.
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1,3-Bis(4-methoxyphenyl)thiourea
- Contains methoxyphenyl groups instead of butoxyphenyl groups.
- Different solubility and reactivity profiles.
-
1,3-Bis(4-ethoxyphenyl)thiourea
- Ethoxyphenyl groups instead of butoxyphenyl groups.
- Varies in terms of biological activity and chemical stability .
Properties
CAS No. |
3460-54-6 |
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Molecular Formula |
C21H28N2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1,3-bis(4-butoxyphenyl)thiourea |
InChI |
InChI=1S/C21H28N2O2S/c1-3-5-15-24-19-11-7-17(8-12-19)22-21(26)23-18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3,(H2,22,23,26) |
InChI Key |
IXBVMHHGEKZUKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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